Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate is an organic compound with the molecular formula C11H12Cl2O2S. It is a derivative of propanoic acid, where the ethyl ester is substituted with a 2,5-dichlorophenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate typically involves the reaction of 2,5-dichlorothiophenol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, acetone, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((2-chlorophenyl)thio)propanoate
- Ethyl 2-((4-chlorophenyl)thio)propanoate
- Ethyl 2-((2,4-dichlorophenyl)thio)propanoate
Uniqueness
Ethyl 2-[(2,5-dichlorophenyl)sulfanyl]propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2S/c1-3-15-11(14)7(2)16-10-6-8(12)4-5-9(10)13/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRSXIYDHPJEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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